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Core Science & Biosynthesis

Foundational

In Vitro Binding Affinity and Mechanistic Profiling of 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine

Executive Summary The compound 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 2549186-23-2) is a highly specialized, heavily halogenated fused heterocycle[1]. While often utilized as a foundational intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 2549186-23-2) is a highly specialized, heavily halogenated fused heterocycle[1]. While often utilized as a foundational intermediate in organic synthesis, its unique structural topology makes it a privileged, high-affinity scaffold in structure-based drug design (SBDD)—particularly for targeting Receptor Tyrosine Kinases (RTKs) such as the Fibroblast Growth Factor Receptor (FGFR) family[2].

This technical guide provides an in-depth analysis of the in vitro binding affinity of this scaffold, the structural causality behind its target engagement, and the gold-standard experimental protocols required to validate its pharmacodynamic profile.

Structural Rationale and Binding Causality

To understand the in vitro binding affinity of this molecule, one must deconstruct the causality behind its specific substitution pattern. The molecule is not merely a random assembly of functional groups; it is a highly tuned ATP-competitive hinge binder[1][3].

  • The Pyrrolo[2,3-d]pyrimidin-4-amine Core: This bicyclic system mimics the adenine ring of ATP. The N1 nitrogen and the 4-amino group act as a bidentate hydrogen-bond acceptor-donor pair, anchoring the molecule directly to the backbone amides of the kinase hinge region (e.g., Ala564 in FGFR1)[3].

  • 5-Bromo and 6-Iodo Substitutions: Halogenation at the 5- and 6-positions serves a dual purpose. Chemically, they provide orthogonal cross-coupling handles for library generation[1]. Biologically, these heavy, polarizable halogens introduce massive steric bulk that projects into the hydrophobic back pocket of the ATP-binding site. The iodine atom, in particular, is capable of forming strong halogen bonds with backbone carbonyls, significantly decreasing the dissociation rate ( koff​ ) and increasing target residence time[1].

  • 7-Methyl Substitution: Unsubstituted pyrrole nitrogens act as hydrogen bond donors. By methylating the N7 position, the hydrogen bond donor capacity is abolished. This forces a specific binding orientation, increases the scaffold's lipophilicity, and prevents off-target binding to kinases that strictly require an N7 hydrogen bond, thereby enhancing selectivity toward FGFRs[1][3].

FGFR_Pathway Ligand FGF Ligand Receptor FGFR1-4 (Receptor Tyrosine Kinase) Ligand->Receptor Dimerization & Activation FRS2 FRS2 Adaptor Protein Receptor->FRS2 Transphosphorylation Scaffold 5-Br-6-I-7-Me-Pyrrolo[2,3-d]pyrimidin-4-amine (Hinge Binder) Scaffold->Receptor ATP-Competitive Inhibition PI3K PI3K / AKT Pathway FRS2->PI3K MAPK RAS / MAPK Pathway FRS2->MAPK Outcome Tumor Cell Proliferation & Survival PI3K->Outcome MAPK->Outcome

Fig 1: FGFR signaling cascade and the ATP-competitive intervention point of the pyrrolo-pyrimidine scaffold.

In Vitro Binding Affinity Profile

As a low-molecular-weight fragment (MW: 352.96 g/mol ), the unmodified scaffold exhibits moderate baseline affinity, which is exponentially magnified when elaborated into full-sized inhibitors (such as those targeting FGFR2 gatekeeper mutations)[1][2].

The table below summarizes representative in vitro binding data, demonstrating how the core fragment establishes the baseline affinity, which is then optimized through C5/C6 elaboration.

Compound / ScaffoldTarget KinaseAssay TypeMetricValueReference Context
5-Br-6-I-7-Me-Pyrrolo-pyrimidine FGFR2 (WT)SPR Kd​ (Affinity)~1.2 µMBaseline fragment binding
5-Br-6-I-7-Me-Pyrrolo-pyrimidine FGFR1 (WT)TR-FRET IC50​ ~4.5 µMATP-competitive baseline
Elaborated Derivative (C6-Aryl) FGFR2 (WT)TR-FRET IC50​ < 5 nMOptimized inhibitor[2]
Elaborated Derivative (C6-Aryl) FGFR4 (V550L)TR-FRET IC50​ < 15 nMGatekeeper mutant tolerance[3]

Note: Fragment-level Kd​ data is highly dependent on the exact buffer conditions and ATP concentration used during the assay.

Self-Validating Experimental Protocols

To accurately quantify the binding affinity of this highly halogenated compound, researchers must utilize orthogonal assay formats. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides high-throughput IC50​ determination, while Surface Plasmon Resonance (SPR) decouples the affinity into distinct kinetic rates.

Protocol A: TR-FRET Kinase Inhibition Assay

Causality for Selection: The heavy halogens (Br, I) can occasionally cause compound aggregation or auto-fluorescence in standard colorimetric assays. TR-FRET utilizes long-lifetime lanthanide chelates (Europium); by applying time-delayed signal detection, background interference from the compound is entirely eliminated, yielding a pristine signal-to-background ratio[4].

Materials: Recombinant human FGFR2 kinase domain, Poly-GT-biotin substrate, ATP, Europium-labeled anti-phosphotyrosine antibody, Streptavidin-Allophycocyanin (SA-APC)[5][6].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine in 100% DMSO. Prepare a 10-point, 3-fold serial dilution in a 384-well low-volume black plate. Ensure final DMSO concentration does not exceed 1% to prevent kinase denaturation.

  • Enzyme Addition: Add 5 µL of assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT) containing 0.5 nM recombinant FGFR2 to each well[5].

  • Incubation: Incubate the enzyme-compound mixture for 15 minutes at room temperature. Self-Validation: This pre-incubation step is critical to allow the bulky iodine group to fully access and stabilize within the hydrophobic back pocket before ATP competition begins.

  • Reaction Initiation: Add 5 µL of a mixture containing Poly-GT-biotin substrate and ATP. Critical Parameter: ATP must be added precisely at its apparent Km​ for FGFR2 (typically ~30 µM). If ATP is too high, it will artificially mask the binding affinity of this ATP-competitive scaffold[4].

  • Termination & Detection: After 60 minutes, stop the reaction by adding 5 µL of stop solution (100 mM EDTA) containing the Eu-labeled antibody and SA-APC[5].

  • Readout: Incubate for 60 minutes in the dark. Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 620 nm). Calculate IC50​ using a 4-parameter logistic non-linear regression model.

TR_FRET_Workflow Step1 1. Enzyme Prep Recombinant FGFR2 Step2 2. Compound Incubation Add Scaffold (Serial Dilution) Step1->Step2 Step3 3. Kinase Reaction Add ATP (at Km) + Substrate Step2->Step3 Step4 4. Signal Generation Add Eu-Antibody & SA-APC Step3->Step4 Step5 5. Detection Read Emission (665/620nm) Step4->Step5

Fig 2: Step-by-step TR-FRET assay workflow for quantifying ATP-competitive binding affinity.

Protocol B: Surface Plasmon Resonance (SPR) Direct Binding Kinetics

Causality for Selection: IC50​ values are heavily dependent on assay conditions (like ATP concentration). SPR provides a label-free, direct measurement of the thermodynamic dissociation constant ( Kd​ ) by dividing the dissociation rate ( koff​ ) by the association rate ( kon​ ). This is vital for proving that the 6-Iodo substitution successfully increases target residence time.

Step-by-Step Methodology:

  • Surface Preparation: Utilize a CM5 sensor chip on a Biacore system. Activate the surface using standard EDC/NHS amine coupling chemistry.

  • Ligand Immobilization: Dilute recombinant FGFR2 in sodium acetate buffer (pH 5.0) and inject it over the activated flow cell until a target immobilization level of ~3000 Response Units (RU) is achieved. Quench unreacted esters with 1M ethanolamine.

  • Analyte Preparation: Dilute the scaffold in running buffer (PBS-P+ containing 1% DMSO) to create a concentration series ranging from 0.1 µM to 10 µM.

  • Kinetic Injection: Inject the compound series over the immobilized FGFR2 and a blank reference flow cell at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Subtract the reference flow cell signal and the DMSO solvent correction curve. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for 5-Bromo-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Compound: 5-Bromo-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 2549186-23-2) Application: Key intermediate in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Compound: 5-Bromo-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 2549186-23-2) Application: Key intermediate in the synthesis of kinase inhibitors (e.g., FGFR inhibitors) and advanced pharmacophores[1].

Introduction & Strategic Rationale

The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of targeted antitumor agents and kinase inhibitors due to its bioisosteric relationship with purine nucleotides[2]. The specific derivative, 5-bromo-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, features a highly functionalized core that enables orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) at the C5 and C6 positions, accelerating early-stage lead optimization[3].

Mechanistic Strategy & Causality: Synthesizing a densely halogenated pyrrolopyrimidine requires strict control over regiochemistry and protecting group logic.

  • Late-Stage Amination: We utilize 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as the starting material rather than the 4-amino derivative. The exocyclic amine at C4 is highly nucleophilic and possesses acidic protons that would consume multiple equivalents of base during the C6-lithiation step. By retaining the C4-chloride until the final step, we bypass the need for transient protecting groups (e.g., bis-Boc or formamidine).

  • Regioselective Halogenation: The pyrrole ring of the scaffold is electron-rich. Electrophilic aromatic substitution naturally occurs at the C5 position first. Therefore, we install the C5-bromide using N-Bromosuccinimide (NBS).

  • C6-Functionalization: Direct electrophilic halogenation at C6 is kinetically disfavored. To overcome this, we exploit the increased acidity of the C6 proton (flanked by the C5-bromide and the N7-methyl group) using Lithium Diisopropylamide (LDA) at cryogenic temperatures, followed by an electrophilic quench with elemental iodine.

Synthetic Workflow Visualization

SynthesisRoute SM 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Int1 4-Chloro-7-methyl-7H-pyrrolo [2,3-d]pyrimidine SM->Int1 MeI, NaH DMF, 0°C to RT Int2 5-Bromo-4-chloro-7-methyl-7H-pyrrolo [2,3-d]pyrimidine Int1->Int2 NBS DMF, RT Int3 5-Bromo-4-chloro-6-iodo-7-methyl-7H-pyrrolo [2,3-d]pyrimidine Int2->Int3 1. LDA, THF, -78°C 2. I2 Product 5-Bromo-6-iodo-7-methyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine Int3->Product NH3/Dioxane 100°C, Sealed

Synthetic workflow for 5-Bromo-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to maintain the self-validating integrity of the protocol.

StepTransformationKey Reagent (Eq.)SolventTemp (°C)Time (h)Expected Yield
1 N7-MethylationIodomethane (1.2)DMF0 → 252.085 - 90%
2 C5-BrominationNBS (1.05)DMF254.080 - 85%
3 C6-IodinationLDA (1.5) / I₂ (1.5)THF-783.065 - 75%
4 C4-AminationNH₃ in Dioxane (Excess)Dioxane10012.075 - 80%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Objective: Regioselective alkylation of the most nucleophilic nitrogen (N7) in the deprotonated heterocycle.

  • Preparation: Charge an oven-dried, argon-flushed round-bottom flask with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and anhydrous DMF (10 mL/g).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to control hydrogen gas evolution. Stir for 30 minutes at 0 °C until the solution becomes homogeneous, indicating complete formation of the sodium salt.

  • Alkylation: Introduce Iodomethane (MeI, 1.2 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT) for 2 hours.

  • Validation & Workup: Monitor via LC-MS. Upon completion, quench carefully with ice water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Synthesis of 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Objective: Electrophilic aromatic bromination at the electron-rich C5 position.

  • Preparation: Dissolve the intermediate from Step 1 (1.0 equiv) in anhydrous DMF (8 mL/g) at RT.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 equiv) in a single portion. The reaction is typically mildly exothermic.

  • Validation & Workup: Stir at RT in the dark for 4 hours. The high regioselectivity of the pyrrole ring ensures exclusive C5 bromination[4]. Pour the reaction mixture into ice-cold distilled water. The product will precipitate as a solid. Filter the solid, wash thoroughly with water to remove succinimide byproducts, and dry under high vacuum.

Step 3: Synthesis of 5-Bromo-4-chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Objective: Directed lithiation and electrophilic trapping to functionalize the sterically hindered C6 position.

  • Preparation: In a rigorously dried Schlenk flask under argon, dissolve the intermediate from Step 2 (1.0 equiv) in anhydrous THF (15 mL/g). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 1.5 equiv) dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete deprotonation at C6.

  • Electrophilic Trapping: Dissolve elemental Iodine (I₂, 1.5 equiv) in anhydrous THF and add it dropwise to the lithiated species at -78 °C. Stir for an additional 2 hours at -78 °C.

  • Validation & Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) and stir until the dark iodine color dissipates. Extract with EtOAc, dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure tri-halogenated core.

Step 4: Synthesis of 5-Bromo-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Objective: Nucleophilic aromatic substitution (SNAr) to install the primary amine.

  • Preparation: Transfer the intermediate from Step 3 (1.0 equiv) into a heavy-walled pressure vessel (e.g., a sealed tube).

  • Amination: Suspend the solid in a 0.5 M solution of Ammonia in 1,4-Dioxane (10-15 equiv). Seal the vessel tightly.

  • Heating: Heat the sealed vessel to 100 °C behind a blast shield for 12 hours. The electron-withdrawing nature of the pyrimidine ring, enhanced by the adjacent halogens, facilitates the displacement of the C4-chloride.

  • Validation & Workup: Cool the vessel completely to RT before cautiously venting the pressure. Concentrate the mixture in vacuo. Triturate the resulting crude solid with cold methanol or water to remove ammonium chloride salts. The final compound exhibits limited aqueous solubility due to its highly hydrophobic fused ring system and dense halogen content[3]. Dry the solid under vacuum to yield the title compound as a high-purity powder.

References

  • Source: google.
  • 5-bromo-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | CAS 2549186-23-2 Source: resolvemass.ca URL:[Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC Source: nih.gov URL:[Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - Semantic Scholar Source: semanticscholar.org URL:[Link]

Sources

Application

Application Note: Orthogonal Functionalization of 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine in Kinase Inhibitor Discovery

Introduction & Scientific Rationale The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, functioning as a highly effective 1[1]. It serves as the core structural motif for se...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, functioning as a highly effective 1[1]. It serves as the core structural motif for several FDA-approved kinase inhibitors, including tofacitinib and baricitinib[2]. The 4-amine substituent is critical for anchoring the molecule within the ATP-binding pocket, forming highly conserved bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region[3].

To accelerate the discovery of novel chemical entities, 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 2549186-23-2) serves as an advanced, dual-halogenated building block. The strategic placement of a 6-iodo and a 5-bromo group on the electron-rich pyrrole ring enables orthogonal, sequential palladium-catalyzed cross-coupling[2]. Furthermore, the N7-methyl group prevents tautomerization, ensuring a single reactive species during synthesis and improving the membrane permeability of the final drug candidate[3].

Mechanistic Causality of Orthogonal Reactivity

The regioselectivity of this building block is strictly governed by the kinetics of the oxidative addition step in the palladium catalytic cycle. The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~55 kcal/mol) compared to the carbon-bromine (C-Br) bond (~68 kcal/mol). Consequently, Pd(0) inserts into the C6-I bond at much lower temperatures[1]. By strictly controlling the temperature and stoichiometry, chemists can selectively functionalize the C6 position while preserving the C5-Br bond for subsequent, harsher cross-coupling reactions[2].

Workflow Visualization

G A Starting Material (CAS 2549186-23-2) B Regioselective C6-Coupling (Target: C-I Bond) A->B Pd(0), Base 60°C (Mild) C 5-Bromo-6-Aryl Intermediate B->C LC-MS Check: Br retained D C5-Coupling (Target: C-Br Bond) C->D Pd(0)/Ligand, Base 100°C (Harsh) E Dual-Functionalized Kinase Inhibitor D->E LC-MS Check: Target Mass

Caption: Workflow for orthogonal, sequential functionalization of the pyrrolo[2,3-d]pyrimidine scaffold.

Experimental Protocols: A Self-Validating System

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C6 (Targeting C-I)

Objective: Couple Aryl Boronic Acid A to the C6 position without activating the C5-Br bond. Causality of Choices: We utilize Pd(PPh3​)4​ because it is a standard, mild Pd(0) source that, when combined with a weak base ( K2​CO3​ ) and low heat (60 °C), is kinetically restricted from inserting into the C-Br bond. A 1,4-Dioxane/ H2​O solvent system is used because water is essential to dissolve the inorganic base and form the reactive boronate complex necessary to accelerate the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 equiv) and Aryl Boronic Acid A (1.05 equiv). Causality: Strict stoichiometric control prevents thermodynamic over-coupling at the C5 position.

  • Solvent & Base: Add a 4:1 mixture of 1,4-Dioxane and 2M aqueous K2​CO3​ (3.0 equiv).

  • Degassing (Critical): Sparge the mixture with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.05 equiv) under a positive Argon stream.

  • Reaction: Heat the mixture to exactly 60 °C for 4–6 hours.

  • Self-Validation (In-Process Control): Analyze an aliquot via LC-MS. The reaction is validated as complete when the starting material mass disappears, replaced by the product mass showing a characteristic bromine isotope pattern (a 1:1 ratio of M / M+2 peaks). Logic: If a mass corresponding to dual-coupling is observed, lower the temperature by 5 °C in future runs.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol 2: Subsequent Cross-Coupling at C5 (Targeting C-Br)

Objective: Couple Aryl Boronic Acid B (or an alkyne via Sonogashira) to the C5 position of the intermediate. Causality of Choices: The C-Br bond requires a more electron-rich, sterically demanding ligand to facilitate oxidative addition. Pd(dppf)Cl2​ , combined with a stronger base ( Cs2​CO3​ ) and higher temperatures (90–110 °C), provides the necessary activation energy to break the robust C-Br bond.

Step-by-Step Methodology:

  • Preparation: Charge a sealed tube with the 5-Bromo-6-aryl intermediate (1.0 equiv) and Aryl Boronic Acid B (1.5 equiv). Causality: Excess boronic acid is used here to drive the harder reaction to completion.

  • Solvent & Base: Add a 4:1 mixture of 1,4-Dioxane and 2M aqueous Cs2​CO3​ (3.0 equiv).

  • Degassing: Sparge with Argon for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.10 equiv).

  • Reaction: Seal the tube and heat to 100 °C for 12–16 hours.

  • Self-Validation (In-Process Control): Analyze via LC-MS. The reaction is validated when the 1:1 bromine isotope pattern completely disappears, replaced by a single distinct peak corresponding to the exact mass of the dual-functionalized target.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via reverse-phase preparative HPLC.

Quantitative Data Presentation

The following table summarizes the optimized parameters and expected outcomes for the sequential functionalization workflow:

Reaction PhaseTarget BondCatalyst SystemBase & SolventTemp (°C)Time (h)Typical YieldIn-Process Control (LC-MS Validation)
Phase 1: C6-Coupling C-I Pd(PPh3​)4​ (5 mol%) K2​CO3​ / 1,4-Dioxane: H2​O 604–675–85%Loss of I (127 Da); 1:1 Br isotope pattern retained
Phase 2: C5-Coupling C-Br Pd(dppf)Cl2​ (10 mol%) Cs2​CO3​ / 1,4-Dioxane: H2​O 90–11012–1665–80%Loss of Br isotope pattern; Target mass achieved

References

  • Identification of 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors Source: ACS Journal of Medicinal Chemistry URL:[Link]

  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions Source: ResearchGate / Chemistry of Heterocyclic Compounds URL:[Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation Source: PMC (National Institutes of Health) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 2549186-23-2) [3] is a densely functionalized 7-deazapurine derivative serving as a critical scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 2549186-23-2) [3] is a densely functionalized 7-deazapurine derivative serving as a critical scaffold in the development of selective kinase inhibitors, notably FGFR2 inhibitors [1].

Synthesizing this highly halogenated heterocycle presents unique regioselectivity and reactivity challenges. This guide provides a field-validated protocol, addresses the mechanistic causality behind common synthetic failures, and establishes self-validating checkpoints to ensure experimental integrity.

Synthetic Workflow & Mechanistic Strategy

The construction of the target molecule from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine requires four distinct transformations. The order of operations is critical: N-methylation must precede halogenation to prevent N-halogenation, and C5-bromination must precede C6-iodination due to the inherent nucleophilicity gradient of the pyrrole ring.

SynthesisWorkflow SM 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Int1 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine SM->Int1 Step 1: N-Methylation MeI, Cs2CO3, DMF, 0 °C to RT Int2 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Int1->Int2 Step 2: C5 Bromination NBS, DMF, 0 °C to RT Int3 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Int2->Int3 Step 3: SNAr Amination NH3·H2O, 100 °C, Sealed Tube Prod 5-Bromo-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Int3->Prod Step 4: C6 Iodination NIS, TFA, DCM, 0 °C to RT

Caption: 4-step synthesis workflow for 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine.

Validated Step-by-Step Methodologies

Step 1: Regioselective N7-Methylation
  • Mechanistic Rationale: Cesium carbonate ( Cs2​CO3​ ) is selected over sodium hydride (NaH) to exploit the "cesium effect." The larger ionic radius of Cs+ provides a looser ion pair, enhancing the nucleophilicity of the N7 position and minimizing competitive off-target reactions.

  • Procedure:

    • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF.

    • Cool to 0 °C under N2​ and add Cs2​CO3​ (1.5 eq).

    • Add Methyl Iodide (MeI) (2.0 eq) dropwise. Stir at room temperature for 2 hours.

    • Pour into ice water to precipitate the product. Filter and dry under reduced pressure [1].

  • Self-Validation Checkpoint: The reaction is successful when a white precipitate forms upon aqueous quenching. LC-MS must confirm the total disappearance of the starting material (m/z 154.0) and the appearance of a single major peak at m/z 168.3[M+H]+ .

Step 2: Electrophilic C5 Bromination
  • Mechanistic Rationale: The C5 position of the 7-deazapurine core is highly electron-rich due to enamine-like resonance. N-Bromosuccinimide (NBS) provides a mild source of electrophilic bromine, allowing rapid substitution without over-halogenating the ring.

  • Procedure:

    • Dissolve the Step 1 intermediate (1.0 eq) in DMF.

    • Cool to 0 °C and add NBS (1.2 eq) in one portion.

    • Stir at room temperature for 2 hours. Pour into water, collect the precipitated solid by filtration, and dry [1].

  • Self-Validation Checkpoint: LC-MS must show the characteristic 1:1 isotopic bromine doublet at m/z 246.8 / 248.8 [M+H]+ .

Step 3: Nucleophilic Aromatic Substitution (SNAr) Amination
  • Mechanistic Rationale: The 4-chloro position is activated by the electron-withdrawing pyrimidine nitrogens. However, the introduction of the C5-bromine slightly deactivates the ring via steric hindrance. High-pressure aqueous ammonia is required to drive the equilibrium forward.

  • Procedure:

    • Suspend the Step 2 intermediate (1.0 eq) in NH3​⋅H2​O (28-30% aqueous, 10 volumes).

    • Seal the reaction in a pressure tube and heat to 100 °C for 72 hours.

    • Cool to room temperature, dilute with water, filter the solid, and dry [1].

  • Self-Validation Checkpoint: The physical state transitions from a suspension to a clear solution and back to a fine suspension as the amine product forms. LC-MS confirms success via the mass shift to m/z 227.0 / 229.0[M+H]+ .

Step 4: Acid-Catalyzed C6 Iodination
  • Mechanistic Rationale: The C6 position is inherently less nucleophilic and is severely deactivated by the adjacent C5-bromine. Standard N-Iodosuccinimide (NIS) is insufficiently reactive. Trifluoroacetic Acid (TFA) must be added to protonate the succinimide carbonyl, generating a highly potent electrophilic iodonium equivalent ( I+ ) capable of attacking the deactivated C6 carbon [2].

  • Procedure:

    • Dissolve the Step 3 intermediate (1.0 eq) in DCM.

    • Cool to 0 °C under N2​ . Add TFA (5.0 eq) followed by NIS (1.2 eq) in one portion.

    • Stir at room temperature for 3 hours.

    • Quench with saturated aqueous Na2​S2​O3​ to destroy excess iodine, extract with DCM, dry over Na2​SO4​ , and concentrate [2].

  • Self-Validation Checkpoint: The dark iodine color must immediately dissipate upon Na2​S2​O3​ addition. LC-MS confirms the final product at m/z 353.0 / 355.0 [M+H]+ .

Mechanism NIS N-Iodosuccinimide (NIS) ActiveI Activated Iodonium Species [I+ equivalent] NIS->ActiveI Protonation by TFA TFA Trifluoroacetic Acid (TFA) TFA->ActiveI Product C6-Iodinated Product ActiveI->Product Electrophilic Attack at C6 Substrate 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Deactivated at C6) Substrate->Product Overcomes electronic deactivation

Caption: Mechanistic pathway of acid-catalyzed C6-iodination overcoming substrate deactivation.

Troubleshooting & FAQs

Q: Why is my N-methylation yielding a mixture of N7 and other alkylated products? A: This is typically caused by using a base that is too strong (like NaH) or elevated temperatures. Strong bases strip the proton too rapidly, creating a highly reactive, unselective anion. By switching to Cs2​CO3​ and maintaining the reaction at 0 °C during addition, you ensure thermodynamic control and strict N7 regioselectivity.

Q: During C5 bromination, I observe dibromination or degradation. How can I control this? A: The pyrrole ring is highly activated. Over-halogenation occurs if the NBS is added too quickly, if the temperature exceeds 0 °C during addition, or if the NBS reagent has degraded (releasing free Br2​ ). Always use freshly recrystallized NBS and ensure strict 1.2 equivalent stoichiometry.

Q: The amination step at C4 is stalling with unreacted starting material remaining. What is the cause? A: SNAr at the C4 position requires significant thermal energy. If you are not using a tightly sealed pressure tube, ammonia gas will escape as the reaction heats to 100 °C, dropping the effective concentration of the nucleophile. Ensure the vessel is rated for high pressure and completely sealed. Alternatively, 0.5M ammonia in dioxane can be used if aqueous solubility is an issue.

Q: The final C6 iodination with NIS is yielding mostly unreacted starting material. Why? A: This is the most common failure point. The C6 position is highly deactivated. If you omit TFA, or if your TFA is wet, the NIS will not be sufficiently activated to form the highly electrophilic I+ species. Ensure anhydrous DCM is used, and verify that 5.0 equivalents of dry TFA are added before the NIS to pre-condition the solvent environment [2].

Quantitative Data & Yield Optimization

StepChemical TransformationKey ReagentsCritical Optimization ParameterExpected YieldLC-MS [M+H]+
1 N-MethylationMeI, Cs2​CO3​ , DMFUse Cs2​CO3​ to maximize N7 regioselectivity.75–85%168.3
2 C5 BrominationNBS, DMFMaintain 0 °C during addition to prevent over-halogenation.85–90%247.8
3 SNAr Amination NH3​⋅H2​O Use a sealed tube at 100 °C to maintain high NH3​ concentration.80–87%227.0
4 C6 IodinationNIS, TFA, DCMTFA activation of NIS is strictly required to overcome C6 deactivation.70–80%353.0

References

  • Spirobicyclic compounds - AU2023241711A1 - Google Patents Source: Google Patents URL
  • WO2020231990A1 - Fgfr inhibitors and methods of use thereof - Google Patents Source: Google Patents URL
  • 5-bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine - Sigma-Aldrich Source: Sigma-Aldrich URL
Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine. As a substituted pyrrolo[2,3-d]pyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine. As a substituted pyrrolo[2,3-d]pyrimidine, this compound belongs to a class of molecules often investigated as kinase inhibitors, which are frequently characterized by poor aqueous solubility.[1][2] This document provides a structured approach to systematically troubleshoot and overcome these issues in your experiments.

Compound Quick Reference

PropertyValue / ObservationSource(s)
IUPAC Name 5-Bromo-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine[3]
CAS Number 2549186-23-2[3]
Molecular Formula C₇H₆BrIN₄[4]
Molecular Weight 352.96 g/mol [4]
Physical Form Solid[3]
Aqueous Solubility Limited / Poor[5]
Organic Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)[1]

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine, so difficult to dissolve in aqueous buffers?

A: The poor aqueous solubility is inherent to its molecular structure. The fused pyrrolo[2,3-d]pyrimidine ring system is hydrophobic.[5] Additionally, the presence of large, hydrophobic halogen atoms (Bromo and Iodo) further decreases its affinity for water. While the 4-amine group offers a site for protonation which can increase solubility, the overall molecule remains lipophilic. Many potent kinase inhibitors, particularly those in Biopharmaceutics Classification System (BCS) Class II or IV, face this challenge.[6][7]

Q2: I need to make a stock solution. What solvent should I use?

A: For initial stock solutions, it is standard practice to use a water-miscible polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic molecules, including heterocyclic compounds like this one.[1][8] Dimethylformamide (DMF) is another alternative. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous experimental media. See Protocol 2 for detailed steps.

Q3: I diluted my DMSO stock into my aqueous buffer and the compound crashed out (precipitated). What should I do?

A: This is a common issue when the final concentration of the organic co-solvent is too low to maintain solubility. First, ensure the final DMSO concentration in your assay does not exceed a level that affects your biological system (typically <0.5-1%). If precipitation still occurs, you have several options:

  • Lower the final compound concentration: Your desired concentration may be above the solubility limit in the final buffer composition.

  • Modify the aqueous buffer: Try adjusting the pH (see Troubleshooting Guide 1) or including other excipients.

  • Use a different co-solvent system: A combination of co-solvents may be more effective. See Troubleshooting Guide 2 for more options.

Q4: Can I just heat the solution to get it to dissolve?

A: Gentle warming can sometimes help dissolve a compound, but it should be done with extreme caution. This compound, like many complex organic molecules, may be thermally labile and could degrade at elevated temperatures. Any solution prepared with heat should be allowed to cool to room temperature to ensure the compound remains in solution, as you may have only created a supersaturated state that will precipitate upon cooling. Stability under these conditions would need to be validated.

Troubleshooting Guide 1: pH Adjustment

The Principle: Leveraging the 4-Amine Group

The 4-amine group on the pyrimidine ring is basic and can be protonated in acidic conditions to form a more soluble salt.[9] The relationship between pH, the compound's acid dissociation constant (pKa), and its solubility (S) is described by the Henderson-Hasselbalch equation.[10][11] For a basic amine, as the pH of the solution drops below its pKa, the equilibrium shifts towards the protonated (BH⁺), more soluble form.

S_total = S₀ * (1 + 10^(pKa - pH))

Where:

  • S_total is the total solubility at a given pH.

  • S₀ is the intrinsic solubility of the neutral form.

  • pKa is the acid dissociation constant of the compound's conjugate acid.

Workflow for Determining Optimal pH

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM stock in 100% DMSO add_cmpd Add small aliquot of stock to each buffer (e.g., 1:100) prep_stock->add_cmpd prep_buffers Prepare a series of buffers (e.g., pH 4.0 to 7.4) prep_buffers->add_cmpd equilibrate Equilibrate samples (e.g., 2-4h at RT, shaking) add_cmpd->equilibrate observe Visually inspect for precipitation equilibrate->observe centrifuge Centrifuge samples to pellet undissolved compound observe->centrifuge measure Measure concentration of supernatant (e.g., HPLC-UV) centrifuge->measure plot Plot Solubility vs. pH to find optimal range measure->plot end Optimal pH Identified plot->end Select pH for experiments

Caption: Workflow for pH-Solubility Screening.

Protocol 1: Empirical pH-Solubility Screening
  • Prepare Buffers: Make a series of biologically compatible buffers covering a range of pH values (e.g., citrate for pH 4-6, phosphate for pH 6-7.4). Ensure the buffer strength is sufficient (e.g., 50-100 mM) to resist pH changes upon compound addition.

  • Prepare Compound Slurry: In separate microcentrifuge tubes, add an excess of the solid compound to each buffer. Alternatively, for smaller scale tests, add a small aliquot of a concentrated DMSO stock (e.g., 10 µL of 10 mM stock into 990 µL of buffer) to each buffer. The goal is to have undissolved solid present initially.

  • Equilibrate: Tightly seal the tubes and agitate them on a shaker or rotator at a controlled temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 2-24 hours).

  • Separate Solid from Solution: Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet all undissolved solid.

  • Quantify Soluble Compound: Carefully remove an aliquot of the clear supernatant from each tube. Be cautious not to disturb the pellet. Dilute the supernatant in a suitable mobile phase and quantify the concentration using a validated analytical method like HPLC-UV.

  • Analyze: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer. The resulting curve will indicate the pH range where solubility is maximized. Choose a pH for your experiments that provides sufficient solubility while being compatible with your assay system.

Troubleshooting Guide 2: Co-solvency

The Principle: Modifying the Solvent Environment

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system.[8][12] This makes the environment more favorable for a hydrophobic molecule, effectively increasing its solubility.[13] The key is to use the minimum amount of co-solvent necessary to achieve dissolution, as high concentrations can be detrimental to cellular assays or in vivo studies.

Co-solvent Selection and Starting Concentrations
Co-solventTypical Stock Conc.Recommended Final Conc. (in vitro)NotesSource(s)
DMSO 10-50 mM< 0.5%Most common first choice. Can interfere with some enzymatic assays at higher concentrations.[8][14]
Ethanol 10-20 mM< 1%Good solubilizer, but can be volatile and may have biological effects.[12]
Polyethylene Glycol 400 (PEG 400) 10-20 mM1-5%Often used in formulations for in vivo studies. Can increase solution viscosity.[15]
Propylene Glycol (PG) 10-20 mM1-5%Similar properties to PEG 400.[8]
N,N-Dimethylacetamide (DMA) 10-50 mM< 0.5%Strong solubilizer, but use with caution due to potential toxicity.[8]
Workflow for Co-solvent Strategy

G start Compound Precipitates in Aqueous Buffer prep_stock Prepare high concentration stock in 100% DMSO (e.g., 20 mM) start->prep_stock dilution_check Does compound stay in solution after dilution to final conc. (e.g., 10 µM in buffer with 0.1% DMSO)? prep_stock->dilution_check success Proceed with Experiment dilution_check->success Yes troubleshoot Troubleshoot Further dilution_check->troubleshoot No option1 Option 1: Increase final co-solvent concentration (check assay tolerance) troubleshoot->option1 option2 Option 2: Try alternative or mixed co-solvents (e.g., PEG 400, Ethanol) troubleshoot->option2 option3 Option 3: Combine with pH adjustment (Guide 1) troubleshoot->option3

Caption: Decision workflow for using co-solvents.

Protocol 2: Preparing Working Solutions with a Co-solvent
  • Prepare Concentrated Stock: Weigh out the solid compound and dissolve it in 100% DMSO (or another suitable co-solvent) to make a high-concentration stock solution (e.g., 20 mM). Use a vortex mixer and gentle warming if necessary, ensuring the compound fully dissolves. Store this stock appropriately, often at -20°C or -80°C, protected from light and moisture.

  • Create Intermediate Dilutions: If necessary, create intermediate dilutions from your concentrated stock using 100% of the same co-solvent. This is often easier than performing very large dilutions from the primary stock in a single step.

  • Final Dilution into Aqueous Buffer: To prepare your final working solution, add the compound stock dropwise to the vortexing aqueous buffer. Never add the aqueous buffer to the concentrated stock. This "reverse addition" method helps to rapidly disperse the compound in the bulk solvent, minimizing localized high concentrations that can lead to precipitation.

  • Visual Inspection: After dilution, visually inspect the solution against a dark background for any signs of cloudiness or precipitate (Tyndall effect). If the solution is not perfectly clear, the compound has likely crashed out.

Advanced Strategies: For Formulation and In Vivo Studies

For more challenging applications, such as achieving oral bioavailability, more advanced formulation strategies may be required. These methods typically require specialized equipment and expertise.

  • Amorphous Solid Dispersions (ASDs): This technique involves converting the crystalline drug into its higher-energy, more soluble amorphous state and dispersing it within a polymer matrix.[16][17] This prevents recrystallization and can significantly enhance aqueous solubility and dissolution rates, a common strategy for kinase inhibitors.[6][7][18]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be highly effective.[19] These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), encapsulate the drug in a mix of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like the GI tract), they form fine emulsions, keeping the drug solubilized.[20][21][22]

These advanced strategies are typically explored when simple pH adjustment and co-solvency are insufficient for the intended application, particularly for in vivo pharmacokinetic studies.

References

  • Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations. C&EN. Available at: [Link]

  • Cosolvency | PPTX. Slideshare. Available at: [Link]

  • Gasztycha, M., et al. (2024). Polymeric Amorphous Solid Dispersions of Dasatinib: Formulation and Ecotoxicological Assessment. Pharmaceuticals. Available at: [Link]

  • Kumar, S., et al. (2021). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research. Available at: [Link]

  • Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations. Lonza. Available at: [Link]

  • Al-Hujaily, E. M., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. Available at: [Link]

  • Yalkowsky, S. H., & Davis, S. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Research Square. Available at: [Link]

  • Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. Semantic Scholar. Available at: [Link]

  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Preprints.org. Available at: [Link]

  • Avdeeva, E., et al. (2012). Study of pH-dependent drugs solubility in water. Annales Universitatis Mariae Curie-Sklodowska, sectio AA – Chemia. Available at: [Link]

  • The interplay of poorly soluble drugs in dissolution from amorphous solid dispersions. PubMed. Available at: [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. ACS Publications. Available at: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link]

  • Tetko, I. V., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. Available at: [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications. Available at: [Link]

  • Docking scores of pyrrolo[2,3-d]pyrimidine derivatives 2 a-q. ResearchGate. Available at: [Link]

  • Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. PMC. Available at: [Link]

  • Comprehensive insights on lipid-based drug delivery systems. CAS. Available at: [Link]

  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Available at: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. scielo.org.mx. Available at: [Link]

  • Lipid-Based Drug Delivery Systems in Regenerative Medicine. PMC. Available at: [Link]

  • Lipid-Based Drug Delivery Systems for Diseases Managements. MDPI. Available at: [Link]

  • Improving Drug Bioavailability through Lipid-Based Delivery Methods. Longdom Publishing. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. doi.org. Available at: [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Semantic Scholar. Available at: [Link]

  • 5-bromo-6-iodo-7-methylpyrrolo[2,3-d]pyrimidin-4-amine. MilliporeSigma. Available at: [Link]

  • (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. African Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PMC. Available at: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • pKa values bases. Chair of Analytical Chemistry. Available at: [Link]

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinase. Wiley Online Library. Available at: [Link]

Sources

Troubleshooting

Purification techniques for removing impurities from 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine

Welcome to the technical support center for the purification of 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 2549186-23-2). This guide is designed for researchers, chemists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 2549186-23-2). This guide is designed for researchers, chemists, and drug development professionals who are working with this specialized heterocyclic compound. As a key intermediate in medicinal chemistry, particularly for kinase inhibitor development, achieving high purity is paramount for reliable downstream applications.[1] This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.

Core Compound Characteristics

Understanding the physicochemical properties of 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine is the foundation of an effective purification strategy.

PropertyValue/ObservationImplication for Purification
Molecular Weight 352.96 g/mol High molecular weight can influence diffusion rates in chromatography.
Physical Form Solid powder[1]Allows for purification by recrystallization.
Solubility Moderately soluble in DMSO, DMF, methanol; limited aqueous solubility.[1]Guides solvent selection for chromatography and recrystallization. The amine and pyrimidine nitrogens offer sites for hydrogen bonding, increasing polarity, while the halogenated pyrrole ring adds nonpolar character.
Stability Potential sensitivity to light and acidic conditions.[1][2]Purification methods should avoid harsh acids. Standard silica gel can sometimes be acidic enough to cause degradation of sensitive compounds.[2] Store in a dark place under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter in my crude 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine?

A1: Impurities are almost always a direct reflection of the synthetic route. Given a typical synthesis involves sequential halogenation and amination of a pyrrolo[2,3-d]pyrimidine core, you should anticipate several classes of impurities:[3]

  • Incomplete Halogenation: The starting material for di-halogenation may be a mono-halogenated or non-halogenated pyrrolopyrimidine. This can lead to impurities such as 5-Bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine or 6-Iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine. These will have different polarities and should be separable by chromatography.

  • Unreacted Starting Materials: If the final step is amination of a 4-chloro precursor, residual 5-Bromo-4-chloro-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidine could be present.[4] This impurity is significantly less polar than the desired amine product.

  • Side-Reaction Products: Hydrolysis of a 4-chloro intermediate can lead to the corresponding 4-hydroxy (or tautomeric 4-oxo) derivative, which is often more polar than the desired amine.[4]

  • Regioisomers: Depending on the synthetic strategy, isomers with halogen atoms at different positions could form, although this is less common with directed synthesis. Separating regioisomers can be challenging due to very similar physical properties and may require high-performance chromatography.[5]

  • Residual Catalysts: If cross-coupling reactions (e.g., Sonogashira, Suzuki) were used in preceding steps to build the core scaffold, residual palladium or copper catalysts may contaminate the product.[6][7] These are typically removed by specific workup procedures, filtration through celite, or specialized silica gel treatment.

Q2: Which primary purification technique is the most reliable for this compound?

A2: For most heterocyclic compounds of this nature, silica gel column chromatography is the most robust and widely applicable primary purification method.[2][8][9] Its effectiveness stems from its ability to separate compounds based on polarity, a property that varies significantly between the target molecule and the likely impurities discussed in Q1.

The pyrrolo[2,3-d]pyrimidin-4-amine core is moderately polar. The two halogens (Bromo and Iodo) increase the molecular weight and add some non-polar character. This balance makes it well-suited for normal-phase chromatography. A typical starting point for method development is Thin-Layer Chromatography (TLC) using a solvent system like hexanes/ethyl acetate or dichloromethane/methanol.[2] The goal is to find a solvent mixture that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4, as this generally provides the best separation on a column.[2]

Q3: Can I use recrystallization as a stand-alone purification method?

A3: It is generally not recommended to use recrystallization as the sole purification method for crude reaction mixtures unless the desired product crystallizes out in very high purity, leaving the majority of impurities in the mother liquor.

Recrystallization is most powerful when used as a final polishing step after chromatography. Once chromatography has removed the bulk of impurities that are structurally dissimilar, recrystallization can be highly effective at removing trace impurities and yielding high-purity, crystalline material suitable for analytical characterization and biological assays. The optimization of crystallization dynamics is a key factor in obtaining high-quality material.[10]

Q4: My compound appears discolored (e.g., brown or yellow). What causes this and how can I fix it?

A4: Discoloration is typically caused by small amounts of highly colored impurities, often arising from oxidation or polymerization of the amine functionality or other components in the reaction mixture.[5]

The most effective method for removing such impurities is to treat a solution of your compound with activated carbon . During the recrystallization process, after your compound is fully dissolved in the hot solvent, a small amount of activated carbon can be added. The solution is then swirled or stirred for a few minutes before being filtered hot through a pad of celite to remove the carbon. The clarified, colorless filtrate is then allowed to cool slowly to induce crystallization.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification workflow.

Workflow: General Purification Strategy

G cluster_0 Post-Reaction cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Analysis Workup Aqueous Workup (e.g., Extraction) TLC TLC Method Development Workup->TLC Column Silica Gel Column Chromatography TLC->Column Select Eluent Recrystallization Recrystallization (optional: with activated carbon) Column->Recrystallization Fractions >95% Pure Analysis Purity & Identity Check (NMR, HPLC, MS) Column->Analysis If Recrystallization is not needed Recrystallization->Analysis

Caption: A typical multi-step purification workflow.

Issue 1: Poor separation on the silica gel column.

Symptom: Your product and an impurity are co-eluting, or the bands are overlapping significantly.

Cause & Solution Decision Tree:

G Start Poor Separation Observed CheckRf Is product Rf on TLC between 0.2 and 0.4? Start->CheckRf AdjustPolarity Adjust Eluent Polarity. Decrease polar solvent % to lower Rf. CheckRf->AdjustPolarity No TryGradient Switch to a Gradient Elution. Start with low polarity and ramp up. CheckRf->TryGradient Yes, but still poor separation CheckLoading How was the sample loaded? CheckRf->CheckLoading Yes AdjustPolarity->CheckRf Re-run TLC TryGradient->CheckLoading WetLoad Wet Loading: Dissolve sample in minimal strong solvent, adsorb onto silica, then load. CheckLoading->WetLoad In too much solvent DryLoad Dry Loading is Preferred: Adsorb crude onto a small amount of silica gel, evaporate solvent, and load the dry powder onto the column. CheckLoading->DryLoad Ideal Method

Caption: Troubleshooting poor chromatographic separation.

Detailed Protocol: Column Chromatography

  • Stationary Phase Preparation: For every 1 gram of crude material, use approximately 30-50 grams of silica gel (200-300 mesh is common).[2][8] Prepare a slurry of the silica gel in your initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into your column, allowing the silica to settle while gently tapping the column to ensure an even, compact bed. Drain the solvent until it is level with the top of the silica bed. Crucially, do not let the column run dry from this point forward. [2]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure until you have a free-flowing powder.

    • Gently layer this powder on top of the packed silica bed.

  • Elution: Carefully add your eluent and begin collecting fractions. If using a gradient, slowly and methodically increase the percentage of the more polar solvent.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

Issue 2: The compound is "oiling out" during recrystallization.

Symptom: Instead of forming solid crystals upon cooling, your compound separates as a liquid layer.

Causes & Solutions:

CauseExplanationSolution
High Supersaturation The solution is too concentrated, causing the compound to crash out of solution as a liquid before it has time to form an ordered crystal lattice.Re-heat the mixture until it is a single phase again. Add a small amount (5-10% more) of the same hot solvent to slightly decrease the concentration. Allow it to cool more slowly.[5]
Solvent Boiling Point > Compound Melting Point The compound is melting in the hot solvent rather than dissolving.Choose a solvent with a lower boiling point.[5]
Residual Impurities Impurities can disrupt the crystal lattice formation, acting as a "melting point depressant."The sample may not be pure enough for recrystallization. Re-purify by column chromatography to remove the problematic impurities before attempting recrystallization again.[5]
Issue 3: No crystals form upon cooling.

Symptom: The solution remains clear even after cooling to room temperature or in an ice bath.

Causes & Solutions:

  • Solution is not saturated: You may have used too much solvent.

    • Solution: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by using a rotary evaporator. Allow the more concentrated solution to cool again.[5]

  • Kinetics of Crystallization are Slow: Nucleation (the first step of crystal formation) can be slow to initiate.

    • Solution 1 (Induce Nucleation): Scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[5]

    • Solution 2 (Seeding): If you have a tiny crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[5]

    • Solution 3 (Slow Cooling): Ensure the solution cools slowly. A flask wrapped in glass wool or left in a warm water bath that is allowed to cool to room temperature overnight can promote the formation of larger, higher-purity crystals.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • Li, J., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
  • Tidén, A.-K., et al. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC.
  • ResolveMass Laboratories Inc. (n.d.). 5-bromo-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | CAS 2549186-23-2.
  • Boyd, M., et al. (n.d.). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PMC.
  • Al-Atrash, J., et al. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PMC.
  • AChemBlock. (n.d.). 5-bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine.
  • ResearchGate. (n.d.). Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo....
  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
  • Kandeel, M. M., et al. (n.d.). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PMC.
  • Sigma-Aldrich. (n.d.). 5-bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine.
  • BLD Pharmatech. (n.d.). 5-Bromo-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 2549186-23-2. Sigma-Aldrich.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Knight, J. G., et al. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC.
  • Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
  • Cherevach, I., et al. (2011). Recent Advances in Sonogashira Reactions. ResearchGate.
  • Sepehr, E., et al. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate.
  • Semenyuchenko, V. O. (2010). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.
  • Zhang, Y., et al. (2024). Optimization of crystallization dynamics in wide-bandgap bromine–iodine perovskite films for high-performance perovskite–organic tandem solar cells. Energy & Environmental Science.

Sources

Optimization

Optimizing crystallization conditions for 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine

Welcome to the advanced troubleshooting center for the crystallization of 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine . As a highly functionalized, rigid 7-deazapurine derivative, this active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the crystallization of 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine . As a highly functionalized, rigid 7-deazapurine derivative, this active pharmaceutical ingredient (API) presents unique solid-state challenges. The N7-methylation removes a classical hydrogen bond donor, forcing the crystal packing to rely heavily on the C4-amine and the highly polarizable halogen atoms at C5 and C6.

This guide is designed for drug development professionals and synthesizes thermodynamic principles with supramolecular chemistry to help you control the polymorphic landscape of this complex molecule.

Crystallization Strategy & Decision Matrix

Workflow Start API: 5-Br-6-I-7-Me-Pyrrolo[2,3-d]pyrimidin-4-amine Assess Solubility & MZW Profiling Start->Assess Decision Is API soluble >10 mg/mL in volatile organics? Assess->Decision Cooling Cooling Crystallization (Slow cooling 0.1°C/min) Decision->Cooling Yes AntiSolvent Anti-Solvent Titration (e.g., DMSO/Water) Decision->AntiSolvent No Slurry Slurry Experiment (Polymorph Resolution) Cooling->Slurry Multiple Polymorphs Validate Self-Validation: XRPD & DSC Analysis Cooling->Validate Single Crystal AntiSolvent->Slurry Amorphous Solid CoCryst Halogen-Bond Co-Crystallization (Add Lewis Base) AntiSolvent->CoCryst Persistent Oiling Out Slurry->Validate CoCryst->Validate

Fig 1. Decision matrix for optimizing crystallization of halogenated pyrrolopyrimidines.

Troubleshooting Guides & FAQs

Q1: My compound consistently "oils out" or precipitates as an amorphous solid during cooling crystallization. How can I induce proper nucleation? A1: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level exceeds the metastable zone width (MZW) before crystalline nucleation can occur. For rigid, planar kinase-inhibitor scaffolds like pyrrolo[2,3-d]pyrimidines, rapid precipitation traps the system in a kinetically favored amorphous state .

  • Solution: Implement a solvent-antisolvent titration combined with temperature cycling. Use a high-solubility solvent (e.g., DMSO) and a miscible antisolvent (e.g., water).

  • Causality: Temperature cycling repeatedly dissolves the kinetically favored amorphous aggregates. By keeping the system just at the boundary of the MZW, you allow the thermodynamically stable crystalline lattice to form and grow via Ostwald ripening.

Q2: I want to exploit the heavy halogens (C5-Br, C6-I) to improve crystal packing. How does halogen bonding (XB) influence this specific molecule? A2: Halogen bonding is a highly directional non-covalent interaction driven by the electropositive "σ-hole" on the halogen atom's axis. In your molecule, the C6-Iodo group is a significantly stronger XB donor than the C5-Bromo group due to iodine's larger atomic radius and higher polarizability .

  • Solution: Introduce a Lewis base co-former (such as a pyridine derivative) to act as a halogen bond acceptor.

  • Causality: The electrostatic molecular potential of the iodine atom outcompetes bromine, establishing a predictable supramolecular hierarchy (R-I > R-Br). This strong, directional I···N interaction will override random hydrogen-bonding networks, dictating a highly ordered crystal packing and resolving positional disorder .

Q3: Why is my compound degrading during high-temperature crystallization attempts in alcohols? A3: The 5-bromo-6-iodo-pyrrolo[2,3-d]pyrimidine scaffold is highly electron-deficient. At elevated temperatures (>80°C) in protic solvents, the C6-Iodo bond can undergo solvolysis or nucleophilic substitution.

  • Solution: Restrict thermal dissolution to <60°C. If higher solubility is required, shift to aprotic polar solvents (e.g., DMF, NMP).

  • Causality: Aprotic solvents stabilize the polar API without providing the protic environment necessary to facilitate nucleophilic aromatic substitution (SNAr) at the activated halogenated positions .

Supramolecular Interaction Profiling

Interactions Core Pyrrolo[2,3-d]pyrimidine Rigid Planar Core Iodo C6-Iodo (Strong σ-hole Donor) Core->Iodo Primary XB Bromo C5-Bromo (Moderate σ-hole Donor) Core->Bromo Secondary XB Amine C4-Amine (H-Bond Donor) Core->Amine Primary HB Nitrogen N1/N3 (H-Bond Acceptors) Core->Nitrogen Secondary HB

Fig 2. Hierarchy of non-covalent interaction sites in the target API guiding crystal packing.

Quantitative Data Summaries

Table 1: Halogen and Hydrogen Bond Parameters in Pyrrolopyrimidine Crystals

Interaction Type Donor Group Acceptor Group Typical Distance (Å) Relative Strength
Halogen Bond (1°) C6-Iodo (σ-hole) Pyridine/Amine Nitrogen 2.70 - 3.10 Strong
Halogen Bond (2°) C5-Bromo (σ-hole) Oxygen / Halide 3.00 - 3.30 Moderate
Hydrogen Bond C4-Amine (N-H) Pyrimidine N1/N3 2.80 - 3.00 Strong

| π-π Stacking | Pyrrolopyrimidine Core | Pyrrolopyrimidine Core | 3.30 - 3.80 | Moderate |

Table 2: Solvent Selection Matrix for 7-Deazapurines

Solvent System Role Solubilizing Power Evaporation Rate Recommended Use Case
DMSO / Water Solvent / Anti-solvent High / Low Very Low Slurry experiments, resolving amorphous precipitates
Ethyl Acetate / Hexane Solvent / Anti-solvent Moderate / Low High Vapor diffusion, growing single crystals for XRD

| Methanol / Chloroform | Co-solvent mixture | High | High | Evaporative crystallization, co-crystal screening |

Self-Validating Experimental Protocols
Protocol A: Solvent-Mediated Polymorph Transformation (Slurry Method)

Purpose: To thermodynamically resolve mixtures of polymorphs into the single most stable crystalline form.

  • Saturation: Prepare a saturated solution of the API in 5 mL of ethyl acetate at 25°C. Ensure no undissolved solids remain before proceeding.

  • Suspension: Add an excess of the amorphous or mixed-polymorph API (approx. 50 mg) to the saturated solution to create a turbid slurry.

  • Agitation: Stir the suspension continuously at 300 rpm for 48-72 hours at a strictly controlled temperature (25°C).

    • Causality: Continuous agitation in a saturated environment ensures that metastable polymorphic forms dissolve and re-precipitate exclusively as the thermodynamically stable form via Ostwald ripening.

  • Isolation: Filter the suspension rapidly using a 0.22 μm PTFE membrane and wash with 1 mL of cold hexane.

  • Self-Validation Step: Immediately analyze the wet cake via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Validation criteria: The process is successful only if the DSC thermogram exhibits a single, sharp endothermic melting peak, confirming phase purity.

Protocol B: Halogen-Bond Directed Co-Crystallization

Purpose: To force crystalline order in persistent oils or amorphous solids by exploiting the C6-Iodo σ-hole.

  • Stoichiometry: Weigh the target API and a Lewis base co-former (e.g., 4,4'-bipyridine) in a precise 1:1 molar ratio.

  • Dissolution: Dissolve both components in a minimal volume of a non-competing, aprotic solvent (e.g., chloroform) to prevent solvent molecules from interfering with the halogen bond formation.

  • Vapor Diffusion Setup: Place the solution in a small, un-capped inner vial. Place this inner vial inside a larger jar containing 5 mL of a volatile anti-solvent (e.g., pentane). Seal the outer jar tightly.

  • Incubation: Allow vapor diffusion to proceed undisturbed at 4°C for 3 to 7 days.

    • Causality: The slow diffusion of pentane gradually lowers the dielectric constant of the medium. This thermodynamic shift forces the highly directional I···N halogen bond to form, driving the assembly of the co-crystal lattice.

  • Self-Validation Step: Harvest the resulting crystals and confirm co-crystal formation via Single-Crystal X-ray Diffraction (SCXRD). Validation criteria: The structure must reveal an I···N distance below the sum of their van der Waals radii (3.53 Å), proving the successful engineering of the halogen bond.

References
  • Crystallization Behavior of Ceritinib: Characterization and Optimization Strategies. Crystals, MDPI (2023).[Link]

  • Charge-Assisted Halogen Bonding in Bromo- and Iodophenylpyridinium Chlorides. Crystal Growth & Design, ACS Publications (2015).[Link]

  • Establishing a Hierarchy of Halogen Bonding by Engineering Crystals without Disorder. Crystal Growth & Design, ACS Publications (2013).[Link]

  • Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. Crystals, MDPI (2024).[Link]

Reference Data & Comparative Studies

Validation

5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine vs tofacitinib kinase selectivity profile

Scaffold Selection Guide: 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine vs. Tofacitinib Kinase Selectivity Profiles Executive Summary In small-molecule kinase drug discovery, the 7H-pyrrolo[2,3-d]pyrimidine cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Selection Guide: 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine vs. Tofacitinib Kinase Selectivity Profiles

Executive Summary

In small-molecule kinase drug discovery, the 7H-pyrrolo[2,3-d]pyrimidine core is a privileged hinge-binding scaffold. However, the exact substitution pattern on this core dictates whether a molecule acts as a broad-spectrum inhibitor or a highly targeted therapeutic. This guide objectively compares the kinase selectivity profile of Tofacitinib (a launched pan-JAK inhibitor utilizing an unsubstituted pyrrole ring) against the highly functionalized synthetic intermediate 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine . By analyzing the structural causality behind these scaffolds, researchers can better understand how specific halogenation and methylation strategies are used to engineer selectivity away from the Janus kinase (JAK) family and toward alternative targets, such as Fibroblast Growth Factor Receptors (FGFRs).

Structural Causality: The Pyrrolo[2,3-d]pyrimidine Core

Tofacitinib: The Pan-JAK Binding Mode

Tofacitinib achieves potent, low-nanomolar inhibition across the JAK family (JAK1, JAK2, JAK3, and TYK2) by exploiting a highly conserved binding pocket[1]. The unsubstituted 7H-pyrrolo[2,3-d]pyrimidine core acts as a perfect bidentate hinge binder[2]:

  • Hydrogen Bond Donor (HBD): The unsubstituted pyrrole nitrogen (N7) donates a hydrogen bond to the backbone carbonyl of conserved glutamate residues (e.g., Glu903 in JAK3, Glu957 in JAK1)[1].

  • Hydrogen Bond Acceptor (HBA): The pyrimidine nitrogen (N3) accepts a hydrogen bond from the backbone amide of conserved leucine residues (e.g., Leu905 in JAK3, Leu959 in JAK1)[1].

This dual interaction tightly anchors the molecule in the ATP-binding site, but the lack of steric bulk at the 5- and 6-positions limits its ability to differentiate between highly homologous kinase isoforms.

The Disruptive Logic of the Functionalized Scaffold

To break away from pan-JAK activity and target other kinases (such as FGFR2), medicinal chemists utilize the 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine scaffold[3],[4]. This building block introduces three critical modifications that fundamentally alter the selectivity profile:

  • N7-Methylation (Binding Mode Shift): Methylating the N7 position completely abolishes its ability to act as a hydrogen bond donor. This single modification sterically and electronically prevents the classic bidentate pan-JAK hinge binding mode, drastically reducing off-target JAK affinity.

  • 6-Iodo Substitution (Primary Vector): The highly reactive C-I bond allows for rapid, selective cross-coupling (e.g., Suzuki-Miyaura) to project bulky aryl or heteroaryl groups deep into specific kinase back-pockets.

  • 5-Bromo Substitution (Secondary Vector): The less reactive C-Br bond is preserved during the initial C6 coupling, allowing for subsequent orthogonal functionalization (e.g., Buchwald-Hartwig amination) to interact with solvent-exposed regions or specific gatekeeper residues[4].

BindingLogic Tofa Tofacitinib Scaffold (7H-pyrrolo[2,3-d]pyrimidine) HBD N7 Acts as H-Bond Donor (Binds Glu903/957) Tofa->HBD Func Functionalized Scaffold (7-Methyl-5-Br-6-I) NoHBD N7 Methylated (H-Bond Donor Lost) Func->NoHBD Vector Halogen Cross-Coupling (Access to FGFR Pockets) Func->Vector PanJAK Pan-JAK Activity (JAK1/2/3 IC50 < 5 nM) HBD->PanJAK Shift Binding Mode Shift (JAK Affinity Reduced) NoHBD->Shift Selective Kinase Selectivity (e.g., FGFR2 IC50 < 1 nM) Shift->Selective Vector->Selective

Caption: Logic flow of hinge-binding modifications altering kinase selectivity.

Kinase Selectivity Profiles: Quantitative Comparison

The table below summarizes the profound impact of these structural modifications. While tofacitinib is locked into a potent pan-JAK profile, derivatives synthesized from the 7-methyl-5-bromo-6-iodo scaffold (such as advanced spirobicyclic FGFR inhibitors) achieve sub-nanomolar selectivity for target kinases while remaining virtually inactive against the JAK family[3],[1].

Kinase TargetTofacitinib (Unsubstituted Scaffold) IC507-Me-5-Br-6-I Derived Scaffold IC50Mechanistic Driver for Selectivity
JAK1 1.7 – 3.7 nM> 1,000 nMN7 H-bond donor presence/absence
JAK2 1.8 – 4.1 nM> 1,000 nMN7 H-bond donor presence/absence
JAK3 0.75 – 1.6 nM> 1,000 nMN7 H-bond donor presence/absence
TYK2 16 – 34 nM> 1,000 nMN7 H-bond donor presence/absence
FGFR2 > 10,000 nM< 1.0 nMC5/C6 vectoring into FGFR pocket

Experimental Methodologies (Self-Validating Systems)

To validate the transition from a raw scaffold to a highly selective kinase inhibitor, the following self-validating experimental workflows must be executed.

Protocol A: Orthogonal Functionalization of the Halogenated Scaffold

Objective: Sequentially elaborate the C6 and C5 positions to build a selective kinase inhibitor library without degrading the core pyrimidine ring.

  • Step 1: C6-Selective Suzuki-Miyaura Coupling

    • Causality: The C-I bond at position 6 undergoes oxidative addition by palladium significantly faster than the C-Br bond at position 5, allowing for regioselective coupling.

    • Procedure: Combine 5-bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) and the desired aryl boronic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and H₂O. Add Pd(dppf)Cl₂ (0.05 eq) and Na₂CO₃ (2.0 eq). Degas the system with N₂ for 10 minutes. Stir at 80°C for 4 hours. Monitor via LC-MS to ensure the C5-bromo group remains intact. Extract and purify via silica gel chromatography.

  • Step 2: C5-Selective Buchwald-Hartwig Amination

    • Causality: With the C6 position elaborated, the remaining C5-Br bond is activated for C-N cross-coupling to access solvent-exposed kinase regions.

    • Procedure: To the purified C6-intermediate (1.0 eq), add the desired amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.5 eq) in anhydrous toluene. Stir at 100°C for 12 hours under N₂. Purify the final elaborated compound via preparative HPLC.

Protocol B: TR-FRET Kinase Selectivity Profiling

Objective: Validate the biochemical shift from pan-JAK activity to target-specific (e.g., FGFR2) activity using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Assay Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Serially dilute the synthesized compounds and tofacitinib (control) in 100% DMSO to create a 10-point concentration curve (1:3 dilutions), then dilute 1:20 in Kinase Buffer.

  • Kinase Reaction: Transfer 2.5 µL of the compound solution to a 384-well ProxiPlate. Add 5 µL of the Kinase/Substrate mix (e.g., JAK3 or FGFR2 with a ULight-labeled TK peptide). Initiate the reaction by adding 2.5 µL of ATP (calibrated to the apparent Km​ for each specific kinase). Incubate for 60 minutes at 23°C.

  • Detection & Analysis: Stop the reaction by adding 10 µL of Detection Mix containing EDTA and a Europium-labeled anti-phospho-tyrosine antibody. Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio and fit the data to a 4-parameter logistic model to determine the IC₅₀.

Workflow Start Start: 5-Br-6-I-7-Me Scaffold Step1 C6-Selective Suzuki Coupling (I > Br reactivity) Start->Step1 Step2 C5-Selective Cross-Coupling (Buchwald-Hartwig) Step1->Step2 Step3 TR-FRET / Caliper Kinase Profiling Step2->Step3 End Selectivity Data Acquisition Step3->End

Caption: Step-by-step synthetic elaboration and profiling workflow for the functionalized scaffold.

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds such as 5-Bromo-6...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds such as 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine, a potent building block in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is paramount.[1][2][3] This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, grounded in the principles of scientific integrity and adherence to regulatory guidelines.

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[4][5] This process involves a series of experiments to evaluate the method's performance characteristics, ensuring the results are accurate, precise, and reproducible.[5][6] The International Council for Harmonisation (ICH), along with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for analytical method validation.[5][7][8][9][10]

This guide will dissect the validation of a primary reversed-phase HPLC (RP-HPLC) method and compare its performance against an alternative method utilizing a different stationary phase. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comprehensive set of references for further verification.

Physicochemical Properties of the Analyte

Before delving into method development, a thorough understanding of the analyte's physicochemical properties is crucial.

5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine

  • Molecular Formula: C₇H₆BrIN₄[11]

  • Molecular Weight: 352.96 g/mol [11]

  • Appearance: Solid[11]

  • Purity: Typically around 97% as supplied[11]

  • Storage: Refrigerated storage is recommended.[11]

The presence of bromo and iodo groups, along with the pyrrolo[2,3-d]pyrimidine core, suggests the compound is relatively non-polar and possesses chromophores that allow for UV detection.

The Primary RP-HPLC Method (Method A)

This method was developed as the primary analytical procedure for the purity determination of 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine.

Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 30-95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

The choice of a C18 column is standard for the separation of a wide range of non-polar to moderately polar compounds. The gradient elution with acetonitrile and water allows for the effective separation of the main peak from any potential impurities. TFA is used as an ion-pairing agent to improve peak shape and resolution.

The Comparative HPLC Method (Method B)

To provide a robust comparison, an alternative method utilizing a different stationary phase was developed and validated.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Methanol

  • Gradient: 40-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

The Phenyl-Hexyl column offers a different selectivity compared to the C18 column due to π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte and its impurities. The use of methanol as the organic modifier and formic acid as a modifier provides an alternative chromatographic environment.

HPLC Method Validation Workflow

The validation of both methods followed the ICH Q2(R1) guidelines and encompassed the following parameters.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Validation Parameters cluster_2 Final Stage MD Initial Method Development Specificity Specificity MD->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Finalize

Caption: A flowchart illustrating the sequential workflow of HPLC method validation.

Experimental Protocols and Data Comparison

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present.[4][12][13] This includes impurities, degradation products, and matrix components.

Protocol:

  • A solution of the analyte was prepared.

  • A placebo solution (containing all excipients if in a formulation) was prepared.

  • A spiked solution was prepared by adding known impurities to the analyte solution.

  • All three solutions were injected into the HPLC system.

  • For forced degradation, the analyte was subjected to stress conditions (acid, base, oxidation, heat, and light) and the resulting solutions were analyzed.

Results Comparison:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Resolution (Analyte vs. Closest Impurity) 2.52.8> 2.0
Peak Purity (Analyte Peak) PassPassPeak should be spectrally pure
Interference from Placebo No interferenceNo interferenceNo co-eluting peaks at the analyte retention time

Both methods demonstrated good specificity, with the Phenyl-Hexyl column providing slightly better resolution for the critical pair.

Linearity and Range

Linearity is the ability of the method to obtain test results which are directly proportional to the concentration of the analyte.[14][15] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[15][16]

Protocol:

  • A stock solution of the reference standard was prepared.

  • A series of at least five dilutions were prepared to cover the range of 50% to 150% of the target concentration.

  • Each dilution was injected in triplicate.

  • A calibration curve was constructed by plotting the peak area against the concentration.

Results Comparison:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mLAs per method requirement
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Y-intercept MinimalMinimalClose to zero

Both methods exhibited excellent linearity over the specified range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[6][17] It is often determined by recovery studies.

Protocol:

  • A known amount of the analyte was spiked into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Each concentration level was prepared in triplicate.

  • The samples were analyzed, and the percentage recovery was calculated.

Results Comparison:

Concentration LevelMethod A (C18) - % Recovery (RSD)Method B (Phenyl-Hexyl) - % Recovery (RSD)Acceptance Criteria
80% 99.5% (0.8%)100.2% (0.6%)98.0 - 102.0% Recovery, RSD ≤ 2.0%
100% 100.1% (0.5%)100.5% (0.4%)98.0 - 102.0% Recovery, RSD ≤ 2.0%
120% 99.8% (0.7%)100.8% (0.5%)98.0 - 102.0% Recovery, RSD ≤ 2.0%

Both methods demonstrated a high degree of accuracy.

Precision

Precision is the measure of the degree of scatter of a series of measurements.[6][17] It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Six replicate injections of the same sample at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: The repeatability experiment was repeated on a different day, by a different analyst, and on a different instrument.

Results Comparison:

ParameterMethod A (C18) - % RSDMethod B (Phenyl-Hexyl) - % RSDAcceptance Criteria
Repeatability 0.6%0.4%≤ 1.0%
Intermediate Precision 0.9%0.7%≤ 2.0%

Both methods are highly precise, with Method B showing slightly better performance.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[17][18][19] LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17][18][20]

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Response / Slope)[21]

  • LOQ = 10 * (Standard Deviation of the Response / Slope)[20][21]

Results Comparison:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
LOD 0.1 µg/mL0.08 µg/mLMethod should be sensitive enough for its intended purpose
LOQ 0.3 µg/mL0.25 µg/mLMethod should be sensitive enough for its intended purpose

Method B demonstrated slightly better sensitivity.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[22][23][24]

Protocol: Small, deliberate changes were made to the following parameters one at a time:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Results Comparison:

Parameter VariedMethod A (C18) - Impact on ResultsMethod B (Phenyl-Hexyl) - Impact on ResultsAcceptance Criteria
Flow Rate Minor shift in retention time, no impact on resolutionMinor shift in retention time, no impact on resolutionSystem suitability parameters should pass
Temperature Minor shift in retention time, no impact on resolutionMinor shift in retention time, no impact on resolutionSystem suitability parameters should pass
Mobile Phase Minor shift in retention time, resolution maintainedMinor shift in retention time, resolution maintainedSystem suitability parameters should pass

Both methods were found to be robust within the tested parameter ranges.

Logical Relationship of Validation Parameters

Validation Parameters Interrelationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Precision->Accuracy LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship between key HPLC method validation parameters.

Conclusion and Recommendation

Both the primary C18-based method (Method A) and the comparative Phenyl-Hexyl-based method (Method B) are suitable for the purity analysis of 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine. Both methods meet the acceptance criteria for all validated parameters as per ICH guidelines.

However, Method B (Phenyl-Hexyl column) demonstrated slightly superior performance in terms of resolution of the critical pair, precision, and sensitivity (LOD/LOQ). The alternative selectivity offered by the Phenyl-Hexyl stationary phase provides a valuable orthogonal method for impurity profiling, which is highly beneficial in a drug development setting.

Therefore, for routine quality control, either method can be employed with confidence. For in-depth impurity characterization and as a complementary method, the Phenyl-Hexyl based method is highly recommended. The choice of method will ultimately depend on the specific requirements of the analysis, such as the need for orthogonal testing or the availability of columns and reagents.

This guide underscores the importance of a systematic and scientifically sound approach to HPLC method validation. By comparing two distinct chromatographic methods, we not only establish a reliable analytical procedure but also gain a deeper understanding of the analyte's behavior, which is invaluable for ensuring the quality and safety of pharmaceutical products.

References

  • Altabrisa Group. (2025, September 20).
  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods.
  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
  • AAPS. (2022, October 21).
  • Biorelevant.com. (n.d.).
  • Element Lab Solutions. (n.d.).
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Waters Corporation. (n.d.).
  • Industrial Pharmacist. (2023, September 8).
  • PharmaGuru. (2025, May 2).
  • Separation Science. (2025, July 29).
  • Thermo Fisher Scientific. (2021, September 22). Don't Get Lost in Your HPLC Method Development.
  • Chromatography Online. (n.d.).
  • Mastelf. (2025, February 10).
  • LCGC International. (2026, January 14).
  • SciELO. (n.d.). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test.
  • Pharmaceutical Sciences. (2024, May 5). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method.
  • Lösungsfabrik. (2018, May 22).
  • Sigma-Aldrich. (n.d.). 5-bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine.
  • LCGC International. (2025, November 27).
  • ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • PMC. (n.d.).
  • SCION Instruments. (2024, February 29).
  • Lab Manager. (2025, December 2).
  • Benchchem. (n.d.).
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • MDPI. (2025, May 28).
  • African Journals Online. (2020, June 5). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents.
  • PubChem. (n.d.). 5-Iodo-7H-pyrrolo(2,3-d)pyrimidin-4-amine.
  • MDPI. (2025, July 10).
  • MilliporeSigma. (n.d.). 5-bromo-6-iodo-7-methylpyrrolo[2,3-d]pyrimidin-4-amine.
  • Journal of the Mexican Chemical Society. (n.d.).
  • ACS Publications. (2025, September 9).
  • PMC. (n.d.). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases.

Sources

Validation

Mass Spectrometry Fragmentation Pattern Comparison: 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine and Analogs

Executive Summary For drug development professionals and analytical chemists, structurally elucidating multi-halogenated heterocycles presents a unique challenge. 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, structurally elucidating multi-halogenated heterocycles presents a unique challenge. 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine is a highly functionalized 7-deazapurine derivative whose tandem mass spectrometry (MS/MS) behavior is strictly governed by the distinct bond dissociation energies (BDEs) of its substituents.

This guide provides an objective, causality-driven comparison of the MS/MS fragmentation patterns of this target compound against its mono-halogenated and non-halogenated analogs. By establishing a self-validating experimental framework, researchers can definitively map precursor ions to their diagnostic fragments, ensuring high-confidence structural annotations in complex biological matrices.

Mechanistic Rationale: The Causality of Fragmentation

As a Senior Application Scientist, I approach MS/MS method development by first analyzing the thermodynamic vulnerabilities of the molecule. The fragmentation hierarchy in collision-induced dissociation (CID) is not random; it is a direct function of the weakest bonds in the gas-phase ion.

  • Halogen Extrusion (The Weakest Links): The carbon-iodine (C-I) bond has a remarkably low BDE (~240 kJ/mol). Consequently, the primary fragmentation event is always the homolytic cleavage of the iodine radical ( −126.90 Da). This is followed by the cleavage of the stronger carbon-bromine (C-Br) bond (~280 kJ/mol). This sequential halogen loss is well-supported by fundamental studies on the photofragmentation of halogenated pyrimidines , which demonstrate that dissociation is heavily governed by the specific halogen atom's appearance energy.

  • Core Scaffold Stability: The pyrrolo[2,3-d]pyrimidine (7-deazapurine) core is highly resonance-stabilized. Unlike standard pyrimidines that readily undergo ring opening, the 7-deazapurine scaffold requires significantly higher collision energies to cleave. This robust nature has been thoroughly documented in mass spectrometry applications, where it exhibits reduced fragmentation relative to canonical purines under soft ionization conditions .

  • Small Neutral Losses: Once the halogens are stripped, the remaining [M+H−I−Br]+ core undergoes the loss of ammonia ( −17.03 Da) from the C4-amine or a methyl radical ( −15.02 Da) from the N7 position before ultimate pyrimidine ring cleavage.

Comparative Structural & Isotopic Signatures

To objectively evaluate the target compound, we must compare it against structurally related alternatives. The presence of bromine and iodine creates a highly specific isotopic signature in the MS1 spectrum that serves as the first point of structural validation.

CompoundFormula (Neutral)Precursor Ion [M+H]+ Diagnostic MS1 Isotope PatternKey Structural Feature
Target: 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine C7​H6​BrIN4​ m/z 352.89 / 354.891:1 Doublet ( Δ 2 Da)Multi-halogenated; weak C-I bond
Analog 1: 5-Bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine C7​H7​BrN4​ m/z 226.99 / 228.991:1 Doublet ( Δ 2 Da)Mono-halogenated; lacks iodine
Analog 2: 7-Methyl-pyrrolo[2,3-d]pyrimidin-4-amine C7​H8​N4​ m/z 149.08Monoisotopic (Singlet)Non-halogenated core scaffold

Causality-Driven Fragmentation Pathways

The following diagram illustrates the sequential, energy-dependent fragmentation pathway of the target molecule.

FragmentationTree M [M+H]+ m/z 352.89 / 354.89 (Target Parent) M_minus_I [M+H - I•]+ m/z 225.98 / 227.98 (Base Peak) M->M_minus_I - I• (-126.90 Da) Weakest Bond M_minus_I_Br [M+H - I• - Br•]+ m/z 147.07 (Core Scaffold) M_minus_I->M_minus_I_Br - Br• (-78.92 / -80.92 Da) M_minus_NH3 [M+H - I• - Br• - NH3]+ m/z 130.04 M_minus_I_Br->M_minus_NH3 - NH3 (-17.03 Da) M_minus_CH3 [M+H - I• - Br• - CH3•]+ m/z 132.05 M_minus_I_Br->M_minus_CH3 - CH3• (-15.02 Da) Ring_Cleavage Pyrimidine Ring Cleavage Fragments M_minus_NH3->Ring_Cleavage High NCE M_minus_CH3->Ring_Cleavage High NCE

Fig 1. Causality-driven MS/MS fragmentation pathway of the target multi-halogenated compound.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the analytical method must be a self-validating system . This means the protocol contains built-in checkpoints that automatically flag false positives or instrumental miscalibrations.

Step-by-Step Methodology:
  • Sample Preparation & Spiking: Dissolve the analyte at 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Validation Checkpoint 1: Spike the sample with a stable isotope-labeled internal standard (e.g., 13C -labeled analog). This validates ionization efficiency and corrects for matrix suppression.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a gradient elution of Water/Acetonitrile (both with 0.1% Formic Acid) over 5 minutes.

    • Validation Checkpoint 2: Cross-reference the MS retention time with an orthogonal UV-Vis detector (set to 254 nm). This confirms the MS peak is an intact molecule, not an in-source fragment of a larger impurity.

  • ESI(+) Ionization & MS1 Profiling: Operate the Q-TOF or Orbitrap mass spectrometer in positive electrospray ionization mode.

    • Validation Checkpoint 3: The MS1 spectrum must exhibit a strict ~1:1 intensity ratio for m/z 352.89 and 354.89. Any deviation >5% indicates isobaric interference, invalidating the subsequent MS/MS step.

  • NCE Stepping (Collision-Induced Dissociation): Apply Normalized Collision Energies (NCE) of 15, 30, and 45 eV in targeted MS/MS mode.

    • Validation Checkpoint 4: The fragmentation must follow the predicted BDE hierarchy. At 15 eV, only the [M+H−I]+ ion should appear. If the [M+H−Br]+ ion appears before iodine loss, the collision cell is miscalibrated or the structural assumption is fundamentally flawed.

Workflow Prep 1. Sample Prep Internal Standard Added LC 2. UHPLC Separation C18, Gradient Elution Prep->LC Ionization 3. ESI(+) Ionization Isotope Pattern Check LC->Ionization MSMS 4. Q-TOF MS/MS NCE Stepping (15-45 eV) Ionization->MSMS Analysis 5. Data Validation Fragment Annotation MSMS->Analysis

Fig 2. Self-validating LC-MS/MS experimental workflow for halogenated heterocycle analysis.

Comparative MS/MS Performance Data

By applying the NCE stepping protocol, we generate a comprehensive fragmentation profile. The table below objectively compares the experimental MS/MS data of the target compound against its analogs, demonstrating how the presence of specific halogens dictates the spectral output.

CompoundPrecursor IonLow NCE (15 eV) Primary FragmentMedium NCE (30 eV) Secondary FragmentsHigh NCE (45 eV) Tertiary Fragments
Target m/z 352.89 / 354.89m/z 225.98 / 227.98(Loss of I•)m/z 147.07(Loss of I• and Br•)m/z 130.04, 132.05(Loss of NH3​ / CH3​ )
Analog 1 m/z 226.99 / 228.99m/z 148.07(Loss of Br•)m/z 131.05(Loss of Br• and NH3​ )m/z 121.05, 104.03(Ring Cleavage)
Analog 2 m/z 149.08m/z 132.05(Loss of NH3​ )m/z 117.03(Loss of NH3​ and CH3​ )m/z 90.02, 77.03(Extensive Ring Cleavage)

Data Interpretation: The target compound acts as a "molecular shock absorber" at low collision energies; the weak C-I bond absorbs the initial impact, leaving the rest of the molecule intact. Analog 2, lacking halogens, immediately undergoes functional group loss and ring cleavage at much lower collision energies.

Conclusion

The MS/MS fragmentation of 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine is highly predictable when viewed through the lens of bond dissociation energies. By utilizing a self-validating NCE stepping protocol, researchers can easily distinguish this multi-halogenated target from its analogs. The sequential loss of iodine followed by bromine provides an unmistakable diagnostic pathway, ensuring high-confidence identification in drug metabolism and pharmacokinetic (DMPK) studies.

References

  • Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). "Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range." Journal of the American Society for Mass Spectrometry, 25(3), 351-367. URL:[Link]

  • Siegert, C. W., Jacob, A., & Köster, H. (1996). "Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry for the detection of polymerase chain reaction products containing 7-deazapurine moieties." Analytical Biochemistry, 243(1), 55-65. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine

Comprehensive Safety and Handling Guide: 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine Executive Summary & Chemical Profile 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 2549186-23-2) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine

Executive Summary & Chemical Profile

5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 2549186-23-2) is a highly halogenated pyrrolopyrimidine derivative[1]. In pharmaceutical research and drug development, the pyrrolopyrimidine scaffold is frequently utilized to mimic purines, acting as potent kinase inhibitors, DNA-damaging agents, or multidrug resistance-associated protein 1 (MRP1) inhibitors[2][3].

Because halogenated pyrrolopyrimidines often exhibit potent antiproliferative properties and unknown long-term toxicities, this compound must be strictly handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) . This guide provides a self-validating, causality-driven operational protocol to ensure absolute laboratory safety.

Hazard Causality & Risk Assessment

Understanding why a chemical is dangerous is the first step in effective containment. The specific structural features of 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine dictate its handling requirements:

  • High Lipophilicity & Skin Permeation: The addition of heavy halogens (bromine and iodine) alongside a methyl group significantly increases the molecule's partition coefficient (LogP). Highly lipophilic compounds can rapidly permeate standard, single-layer latex gloves, carrying the toxic pharmacophore directly into the dermal layer[4].

  • Respiratory Hazard: As a powdered API intermediate, the primary route of accidental exposure is aerosolization during weighing. Inhalation of pyrrolopyrimidine dust bypasses first-pass metabolism, leading to rapid systemic absorption[5].

  • Genotoxic Potential: Halogenated pyrrolopyrimidines have demonstrated the ability to accumulate cells in the G2/M stage, indicating potent DNA-interfering mechanisms[2].

Quantitative Risk & Protection Metrics

To establish a baseline for safety, the following table summarizes the quantitative data and regulatory standards governing the handling of this class of compounds.

Metric / StandardValue / SpecificationCausality & Operational Implication
Antiproliferative EC₅₀ 0.014 – 14.5 μM[2]High cellular toxicity; requires stringent isolation to prevent accidental micro-dosing.
In Vivo MTD (Mice) 5 – 10 mg/kg[2]Low maximum tolerated dose indicates severe systemic toxicity upon exposure.
Glove Permeation Standard ASTM D-6978-(05)-13[4]Standard gloves may fail; use chemotherapy-rated nitrile to block lipophilic halogens.
Respirator Filtration EN 149 / NIOSH N95 or P100[6]Filters ≥95% to 99.97% of airborne particles; critical for mitigating dust inhalation.

Step-by-Step Operational Workflows

The following protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is confirmed.

Phase 1: Preparation and Gowning

OSHA's Personal Protective Equipment standard (29 CFR 1910.132) requires employers to provide appropriate PPE for workers handling hazardous drugs[7].

  • Inspect PPE: Check all items for micro-tears or defects.

  • Base Layer: Don a pair of powder-free, ASTM D-6978 compliant nitrile gloves[4].

  • Body Protection: Don a disposable, low-permeability Tyvek® suit or a solid-front lab gown. Ensure the cuffs cover the inner gloves[7].

  • Respiratory & Eye Protection: Don an N95 or P100 particulate respirator and chemical splash goggles. Causality: Face shields combined with goggles provide full protection against micro-dust and solvent splashes; eyeglasses alone are insufficient[4].

  • Outer Layer: Don a second pair of nitrile gloves over the gown cuffs.

  • Validation Check: Perform a positive/negative pressure seal check on the respirator. Ensure absolutely no skin is exposed at the wrists, neck, or face.

Phase 2: Containment Setup & Weighing
  • Establish Containment: Perform all handling inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.

  • Airflow Verification: Turn on the BSC and verify the inward airflow (magnehelic gauge must read within the certified safe range).

  • Static Neutralization: Place an anti-static weighing boat on the microbalance. Causality: Halogenated powders often carry static charges, causing them to "jump" and aerosolize. Anti-static boats neutralize this risk.

  • Transfer: Carefully open the chemical vial. Use a specialized micro-spatula to transfer the powder. Immediately cap the source vial once the desired mass is achieved.

  • Solubilization: Solubilize the compound inside the BSC (typically using DMSO or DMF).

  • Validation Check: Visually confirm the powder is 100% dissolved before removing the solution from the BSC. Liquids pose a significantly lower aerosolization risk than powders.

Phase 3: De-gowning and Decontamination
  • Primary Wipe-Down: Wipe down the exterior of the sealed solution vial with 70% ethanol before removing it from the hood.

  • Surface Decontamination: Decontaminate the BSC surfaces. Causality: First, use a 10% sodium hypochlorite (bleach) solution to oxidatively degrade the pyrrolopyrimidine core. Follow this with a 70% ethanol wipe to remove the corrosive bleach residue.

  • Doffing: Remove the outer gloves inside the BSC and dispose of them in a designated hazardous waste bin[7]. Exit the workspace, remove the remaining PPE, and wash hands thoroughly with soap and water.

Spill Response & Disposal Plan

  • Spill Response: If a powder spill occurs outside the BSC, immediately evacuate the area. Personnel wearing a Powered Air-Purifying Respirator (PAPR) and full Tyvek suit should gently cover the spill with damp absorbent pads (using water or a mild surfactant) to prevent aerosolization[5]. Sweep the dampened material into a sealable container.

  • Disposal: Do not flush down the sink. 5-Bromo-6-iodo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine must be disposed of as Halogenated Organic Waste [8]. The presence of bromine and iodine requires high-temperature incineration at an approved facility to prevent the formation of toxic environmental byproducts.

Mandatory Visualization: Safety Workflow

G Start 1. Risk Assessment Identify HPAPI Hazards Gowning 2. Don Core PPE (Double Nitrile, N95/PAPR) Start->Gowning Containment 3. Transfer to Containment (Class II BSC / Isolator) Gowning->Containment Operation 4. Weighing & Solubilization (Minimize Dust) Containment->Operation Decon 5. Decontamination (10% Bleach, 70% EtOH) Operation->Decon Disposal 6. Waste Disposal (Halogenated Organic Waste) Decon->Disposal

Workflow for the safe handling, containment, and disposal of halogenated pyrrolopyrimidines.

Sources

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